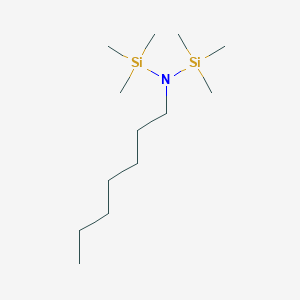
Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate is an organophosphorus compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group attached to a hydroxy and methyl-substituted butyl chain, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate typically involves the reaction of appropriate alcohols with phosphonic acid derivatives. One common method includes the reaction of 1-hydroxy-3-methylbutanol with diisopropyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation or chromatography is also common to remove any impurities and obtain a high-quality compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-oxo-3-methylbutyl phosphonate.
Reduction: Formation of dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphine.
Substitution: Formation of dipropan-2-yl (1-chloro-3-methylbutyl)phosphonate.
Applications De Recherche Scientifique
Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biological processes, making it a valuable tool for studying enzyme function and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropyl tartrate: Used in asymmetric synthesis as a chiral ligand.
Dipropan-2-yl (4-bromobutyl)phosphonate: Similar structure but with a bromine atom, used in different chemical reactions.
Uniqueness
Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
89865-30-5 |
|---|---|
Formule moléculaire |
C11H25O4P |
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
1-di(propan-2-yloxy)phosphoryl-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H25O4P/c1-8(2)7-11(12)16(13,14-9(3)4)15-10(5)6/h8-12H,7H2,1-6H3 |
Clé InChI |
KONSNJDPQHOQBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(O)P(=O)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


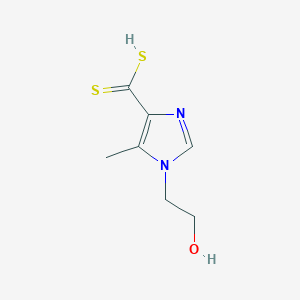
![but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14375319.png)
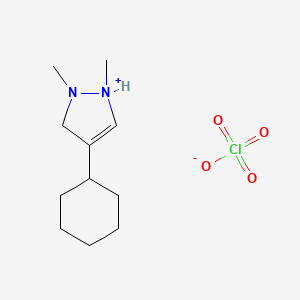
![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)
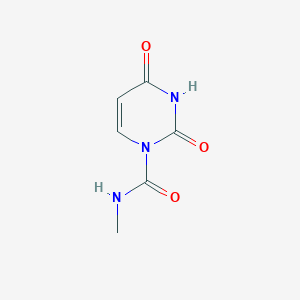
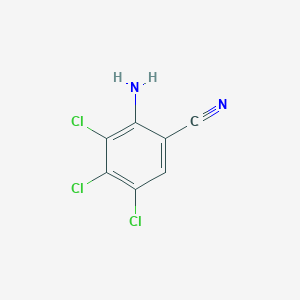
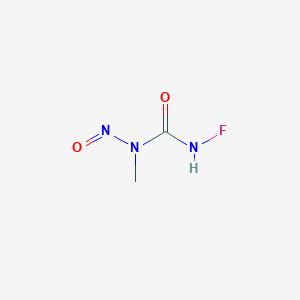
![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)
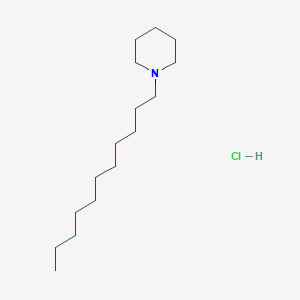
![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
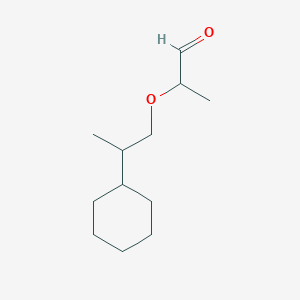
![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
